Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
CAS No.: 1797685-21-2
Cat. No.: VC5313302
Molecular Formula: C13H13BrN2O2S
Molecular Weight: 341.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797685-21-2 |
|---|---|
| Molecular Formula | C13H13BrN2O2S |
| Molecular Weight | 341.22 |
| IUPAC Name | ethyl 2-(3-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C13H13BrN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-5-9(14)7-10/h4-7H,3H2,1-2H3,(H,15,16) |
| Standard InChI Key | SGZHARMWDHYQHN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C(S1)NC2=CC(=CC=C2)Br)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (CAS 1797685-21-2) consists of a thiazole core substituted at the 2-position with a 3-bromophenylamino group, at the 4-position with a methyl group, and at the 5-position with an ethyl carboxylate (Figure 1). The molecular formula is C₁₃H₁₃BrN₂O₂S, with a molecular weight of 341.22 g/mol. The InChI key (InChI=1S/C13H13BrN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-5-9(14)7-10/h4-7H) confirms the stereochemical arrangement and connectivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃BrN₂O₂S |
| Molecular Weight | 341.22 g/mol |
| IUPAC Name | Ethyl 2-(3-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylate |
| CAS Number | 1797685-21-2 |
| Topological Polar Surface Area | 83.6 Ų |
The bromine atom at the phenyl group’s meta position introduces steric and electronic effects, influencing reactivity and intermolecular interactions . The ethyl ester enhances lipophilicity, potentially improving membrane permeability in biological systems.
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via multistep reactions involving cyclization and substitution. A general approach includes:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones or α-bromoesters under basic conditions. For example, 3-bromophenylthiourea reacts with ethyl 2-bromoacetoacetate to form the thiazole backbone.
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Esterification: Introduction of the ethyl carboxylate group via acid-catalyzed esterification of the corresponding carboxylic acid intermediate.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C | 65–75 |
| Esterification | Ethanol, H₂SO₄, reflux | 85–90 |
Side reactions, such as over-bromination or ester hydrolysis, are mitigated by controlling temperature and stoichiometry.
Structural Analogs and Comparative Analysis
Halogen-Substituted Variants
Substituting bromine with other halogens alters electronic and steric profiles:
Table 3: Comparison of Halogenated Analogs
| Compound | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| Ethyl 2-[(3-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | 296.77 | Antimicrobial |
| Ethyl 2-[(4-iodophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | 388.23 | Anticancer (hypothetical) |
The bromine atom’s larger size and polarizability compared to chlorine may enhance binding to hydrophobic enzyme pockets .
Ester Group Modifications
Replacing the ethyl carboxylate with methyl or tert-butyl esters affects solubility and metabolic stability:
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Methyl analog: Higher crystallinity but reduced oral bioavailability.
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tert-Butyl analog: Enhanced metabolic resistance but increased molecular weight.
Biological Activity and Mechanistic Insights
Anticancer Applications
Related thiazole carboxylates, such as 2-(3-benzamidopropanamido)thiazole-5-carboxylate, inhibit HSET/KIFC1, a kinesin critical for centrosome clustering in cancer cells . Induction of multipolar mitotic spindles leads to apoptosis in centrosome-amplified tumors . Although the target compound’s anticancer efficacy remains untested, its structural similarity suggests potential for analogous mechanisms.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the bromophenyl and ester groups to optimize potency and pharmacokinetics.
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Target Identification: Proteomic studies to map interactions with bacterial enzymes or kinesins.
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In Vivo Toxicology: Assessing acute toxicity and metabolic stability in rodent models.
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